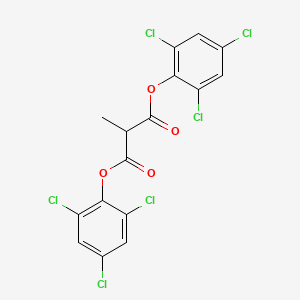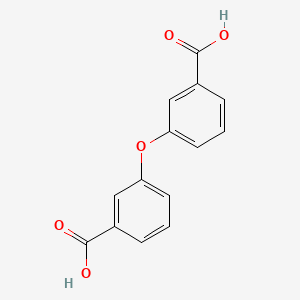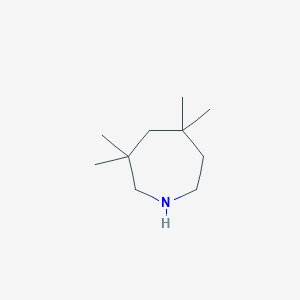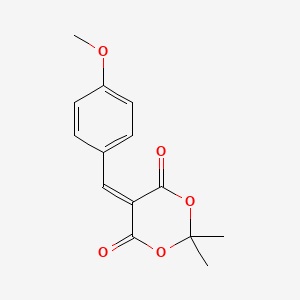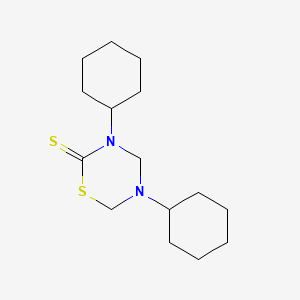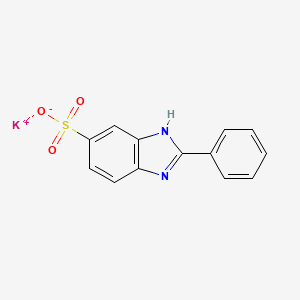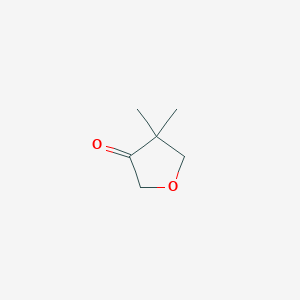
1-(1-Acetylindolin-5-yl)propan-1-one
Overview
Description
1-(1-Acetylindolin-5-yl)propan-1-one is a chemical compound with the molecular formula C13H15NO2 and a molecular weight of 217.26 g/mol . This compound is part of the indole family, which is known for its significant biological and pharmacological properties . Indole derivatives are prevalent in many natural products and pharmaceuticals, making them a subject of extensive research .
Preparation Methods
The synthesis of 1-(1-Acetylindolin-5-yl)propan-1-one typically involves the reaction of indole derivatives with various reagents under specific conditions. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react in the presence of methanesulfonic acid under reflux conditions . This method yields the desired indole derivative with high efficiency .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include steps for purification and quality control to ensure the compound meets the required standards for research and application .
Chemical Reactions Analysis
1-(1-Acetylindolin-5-yl)propan-1-one undergoes various chemical reactions, including:
Scientific Research Applications
1-(1-Acetylindolin-5-yl)propan-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1-Acetylindolin-5-yl)propan-1-one involves its interaction with various molecular targets and pathways. For instance, indole derivatives have been shown to bind with high affinity to multiple receptors, such as N-methyl-D-aspartic acid receptors, which play a role in neuroprotection . The compound’s effects are mediated through these interactions, leading to various biological outcomes, including anti-inflammatory and antioxidant activities .
Comparison with Similar Compounds
1-(1-Acetylindolin-5-yl)propan-1-one can be compared with other indole derivatives, such as:
1-(1-Acetyl-indolin-5-yl)-2-chloro-propan-1-one: This compound has a similar structure but includes a chlorine atom, which may alter its chemical and biological properties.
Indole-3-acetic acid: A naturally occurring indole derivative that acts as a plant hormone and has different biological functions compared to synthetic indole derivatives.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities .
Properties
IUPAC Name |
1-(1-acetyl-2,3-dihydroindol-5-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-3-13(16)11-4-5-12-10(8-11)6-7-14(12)9(2)15/h4-5,8H,3,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHULNOIEDSBFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC2=C(C=C1)N(CC2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20629550 | |
| Record name | 1-(1-Acetyl-2,3-dihydro-1H-indol-5-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20629550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160968-91-2 | |
| Record name | 1-(1-Acetyl-2,3-dihydro-1H-indol-5-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20629550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


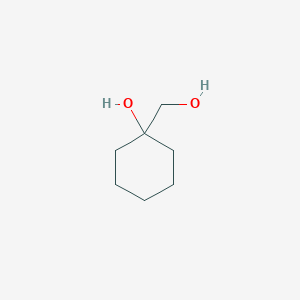

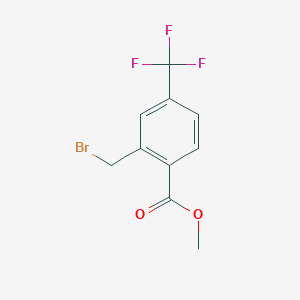
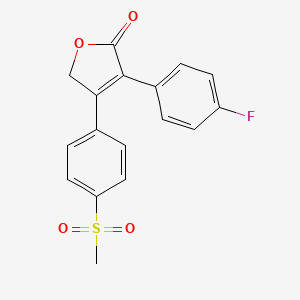
![3-[4-(1,5-Dioxo-1,5-diphenylpentan-3-yl)phenyl]-1,5-diphenylpentane-1,5-dione](/img/structure/B3048133.png)

